[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester
Description
Molecular Formula: C₁₄H₂₀N₂O₄ Molecular Weight: 280.32 g/mol Exact Mass: 280.1423 g/mol Hydrogen Bond Donors/Acceptors: 2 donors, 5 acceptors XLogP3-AA: 2.6 Stereochemistry: 1 defined bond stereocenter .
This compound, synthesized on October 2, 2007, features a hydroxyimino (-NOH) group attached to a 4-methoxyphenyl-substituted ethyl chain, with a tert-butyl carbamate protecting group.
Properties
IUPAC Name |
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-5-7-11(19-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIMEDYNRDOONE-VBKFSLOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reagents
- 4-Methoxyphenyl derivatives (usually 4-methoxyaniline or related precursors)
- Hydroxyimino precursors (e.g., aldehydes or ketones converted to oximes)
- Di-tert-butyl dicarbonate (Boc2O) for tert-butyl carbamate formation
- Bases such as triethylamine or sodium hydrogencarbonate to facilitate carbamate formation
- Solvents: tetrahydrofuran (THF), toluene, chloroform, ethyl acetate, and water
Typical Reaction Conditions
- Carbamate formation is conducted under mild to moderate temperatures (0–80 °C)
- Reaction times vary from 4 hours to 24 hours depending on the step and scale
- Use of inert atmosphere (nitrogen) to prevent oxidation or side reactions
- Workup includes aqueous washes with sodium bicarbonate or brine, drying over magnesium sulfate or sodium sulfate, and solvent evaporation under reduced pressure
Stepwise Synthesis Protocol (Generalized)
| Step | Procedure | Conditions | Notes | Yield Range |
|---|---|---|---|---|
| 1. Preparation of 4-methoxyphenyl oxime intermediate | Reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride | Reflux in ethanol or aqueous medium, 2–6 h | Formation of hydroxyimino group (oxime) | Typically >80% |
| 2. Carbamate protection | Reaction of amine intermediate with di-tert-butyl dicarbonate (Boc2O) | In THF or toluene, 0–80 °C, 4–24 h, with triethylamine or sodium bicarbonate base | Formation of tert-butyl carbamate ester | 60–80% |
| 3. Purification | Extraction with organic solvents, washing, drying, and column chromatography | Ambient temperature | Removal of impurities and isolation of pure product | Purity >95% |
Research Findings and Analysis
Carbamate Formation Efficiency
- The reaction of amines with di-tert-butyl dicarbonate is well-documented to proceed efficiently under mild conditions.
- Use of bases such as triethylamine or sodium hydrogencarbonate neutralizes the acid byproducts and drives the reaction forward.
- Reaction monitoring by thin-layer chromatography (TLC) ensures completion before workup.
Oxime Formation
- Oxime synthesis via condensation of aldehydes or ketones with hydroxylamine is a robust and high-yielding reaction.
- The presence of electron-donating methoxy substituents on the phenyl ring can influence reaction rates and stability.
Purification and Characterization
- Column chromatography using silica gel with ethyl acetate/n-heptane mixtures effectively separates the desired carbamate ester.
- Characterization by NMR, IR, and mass spectrometry confirms structural integrity.
- For example, IR bands at ~1732 cm⁻¹ indicate carbamate carbonyl presence; NMR signals correspond to tert-butyl protons and aromatic methoxy groups.
Comparative Data Table of Preparation Conditions
| Parameter | Typical Conditions | Observations |
|---|---|---|
| Solvent | THF, toluene, chloroform, ethyl acetate | Solvent choice affects solubility and reaction rate |
| Temperature | 0 °C to 80 °C | Higher temperatures shorten reaction times but may risk side reactions |
| Reaction Time | 4–24 hours | Longer times ensure completion, especially at lower temperatures |
| Base Used | Triethylamine, sodium hydrogencarbonate | Neutralizes acid byproducts, improves yield |
| Purification Method | Column chromatography, recrystallization | Achieves >95% purity |
| Yield | 60% to 80% | Dependent on scale and precise conditions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the methoxyphenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity. The carbamic acid tert-butyl ester moiety provides stability and facilitates the compound’s transport within biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Estimated based on substituent contributions.
Key Observations:
- Amino vs. Hydroxyimino Groups: Replacing the hydroxyimino group with an amino group (as in ) reduces lipophilicity (XLogP3-AA ~1.8 vs. 2.6) due to increased polarity. This substitution may enhance aqueous solubility but reduce membrane permeability .
- Aromatic Substituents: The 4-aminophenyl analog () has a lower molecular weight (235.30 vs. 280.32) and higher polarity, favoring interactions with charged biological targets.
- Dimethoxyphenyl Groups : The 3,4-dimethoxyphenyl analog () introduces additional methoxy substituents, which may enhance π-π stacking interactions but slightly reduce solubility .
Biological Activity
[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester (CAS No. 912762-49-3) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a hydroxyimino group, a methoxyphenyl moiety, and a carbamic acid structure, which may contribute to its interactions with biological systems.
- Molecular Formula: C14H20N2O4
- Molecular Weight: 280.32 g/mol
- Structure: The compound consists of a hydroxyimino group attached to a phenyl ring with a methoxy substituent, linked to a tert-butyl carbamate.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of oncology and neuroprotection.
Antiproliferative Activity
Studies have shown that derivatives of [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT116). The observed activities suggest that modifications in the chemical structure can enhance efficacy against specific targets.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 1.2 |
| Compound C | HEK 293 | 5.3 |
Antioxidant Activity
The antioxidant properties of [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid have been evaluated using various assays, including DPPH and FRAP methods. These studies reveal that certain derivatives possess strong antioxidant capabilities, potentially mitigating oxidative stress in biological systems.
The mechanism by which [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid exerts its biological effects is thought to involve:
- Enzyme Inhibition: The hydroxyimino group may interact with active sites on enzymes, inhibiting their function.
- Receptor Interaction: The methoxyphenyl group can engage with hydrophobic regions in proteins, influencing their activity and stability.
- Oxidative Stress Modulation: The compound's antioxidant properties could also play a role in reducing cellular damage from reactive oxygen species (ROS).
Case Studies
-
Antiproliferative Effects on Cancer Cells:
A study investigated the effects of various substituted benzimidazole carboxamides, including derivatives similar to [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid. The results indicated that modifications at the phenyl ring significantly enhanced antiproliferative activity against MCF-7 cells, with some compounds achieving IC50 values as low as 1.2 µM . -
Neuroprotective Potential:
In neurobiology research, compounds related to this structure were tested for their ability to protect neuronal cells from amyloid-beta-induced toxicity. Results showed improvements in cell viability when treated with these compounds alongside amyloid-beta peptides, suggesting potential applications in Alzheimer's disease treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
